molecular formula C7H14Cl2N4O B1378724 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride CAS No. 1798032-54-8

1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride

Cat. No. B1378724
M. Wt: 241.12 g/mol
InChI Key: OJHNFPRSNKGNHQ-UHFFFAOYSA-N
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Description

The compound “1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride” is a chemical with the CAS Number 1798032-54-8 . It has a molecular weight of 241.12 . The IUPAC name for this compound is 1-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Anti-Tubercular Activity

Research focused on azetidinone derivatives, including those incorporating 1,2,4-triazole, has demonstrated significant potential in anti-tubercular activity. Novel azetidinone analogues were synthesized and evaluated against Mycobacterium tuberculosis, showing promising results, particularly for 3-nitro and 4-methoxy benzaldehyde analogues. This suggests a potential pathway for developing new anti-tubercular agents (Thomas, George, & Harindran, 2014).

Antifungal Activity

1,2,3-Triazoles, including derivatives similar to the compound , have been extensively studied for their biological activities, particularly their antifungal properties. The synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and their evaluation against various Candida species revealed significant antifungal potential. Specific halogen-substituted triazole compounds exhibited noteworthy antifungal profiles, indicating the possibility of further structural modifications to enhance drug efficacy (Lima-Neto et al., 2012).

Insecticidal Agents

A green synthesis approach for 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones explored their potential as insecticidal agents. The compounds showed promising results against Periplaneta americana, indicating the potential application of such derivatives in developing new insecticidal compounds (Jain, Sharma, & Kumar, 2013).

Antibacterial Agents

Further research into azetidinone derivatives, incorporating various functional groups, has demonstrated significant antibacterial activity. The synthesis of new azetidinone compounds from Schiff bases of 5-phenyltetrazole showed considerable efficacy against tested bacterial and fungal strains, suggesting their potential as antibacterial agents (Mohite & Bhaskar, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHNFPRSNKGNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2CNC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Reactant of Route 2
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Reactant of Route 3
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Reactant of Route 5
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Reactant of Route 6
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride

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